molecular formula C14H17NO4 B6152359 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid CAS No. 1285690-85-8

3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid

Cat. No.: B6152359
CAS No.: 1285690-85-8
M. Wt: 263.29 g/mol
InChI Key: DCNHBIIFRMKENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid” is a chemical compound with the CAS Number: 1285690-85-8 . It has a molecular weight of 263.29 . The IUPAC name for this compound is 3-{[(2-hydroxycyclohexyl)amino]carbonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO4/c16-12-7-2-1-6-11(12)15-13(17)9-4-3-5-10(8-9)14(18)19/h3-5,8,11-12,16H,1-2,6-7H2,(H,15,17)(H,18,19) . This code provides a specific description of the compound’s molecular structure.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid involves the reaction of 2-hydroxycyclohexylamine with 3-bromo-4-fluorobenzoic acid, followed by hydrolysis of the resulting amide intermediate.", "Starting Materials": [ "2-hydroxycyclohexylamine", "3-bromo-4-fluorobenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxycyclohexylamine (1.0 eq) in ethyl acetate and add 3-bromo-4-fluorobenzoic acid (1.0 eq) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 10-11. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 3: Acidify the aqueous layer with hydrochloric acid to pH 2-3. Extract the product with ethyl acetate and wash the organic layer with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent to obtain 3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid as a white solid." ] }

CAS No.

1285690-85-8

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

3-[(2-hydroxycyclohexyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H17NO4/c16-12-7-2-1-6-11(12)15-13(17)9-4-3-5-10(8-9)14(18)19/h3-5,8,11-12,16H,1-2,6-7H2,(H,15,17)(H,18,19)

InChI Key

DCNHBIIFRMKENY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC(=CC=C2)C(=O)O)O

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.